Cas no 1806340-41-9 (2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde)
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde structure](https://ja.kuujia.com/scimg/cas/1806340-41-9x500.png)
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde
-
- インチ: 1S/C9H5F2NO2/c10-8(11)9-12-6-3-1-2-5(4-13)7(6)14-9/h1-4,8H
- InChIKey: HEOPITZBECTCKF-UHFFFAOYSA-N
- SMILES: FC(C1=NC2C=CC=C(C=O)C=2O1)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 225
- XLogP3: 1.9
- トポロジー分子極性表面積: 43.1
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081001102-1g |
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde |
1806340-41-9 | 98% | 1g |
$13,884.35 | 2022-03-31 | |
Alichem | A081001102-250mg |
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde |
1806340-41-9 | 98% | 250mg |
$5,447.54 | 2022-03-31 | |
Alichem | A081001102-500mg |
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde |
1806340-41-9 | 98% | 500mg |
$8,149.94 | 2022-03-31 |
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde 関連文献
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehydeに関する追加情報
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde: A Comprehensive Overview
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde, identified by the CAS number 1806340-41-9, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its versatile applications in drug discovery, material synthesis, and as a building block in organic chemistry. Recent advancements in synthetic methodologies and computational modeling have further highlighted its potential for innovative applications.
The molecular structure of 2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde consists of a benzo[d]oxazole ring system substituted with a difluoromethyl group at the 2-position and a carboxaldehyde group at the 7-position. This arrangement imparts the compound with unique electronic properties and reactivity, making it an attractive candidate for various chemical transformations. The presence of the difluoromethyl group introduces electron-withdrawing effects, which can influence the compound's reactivity in nucleophilic and electrophilic reactions. Recent studies have demonstrated its utility in synthesizing bioactive molecules, where the carboxaldehyde group serves as a reactive handle for further functionalization.
One of the most promising applications of 2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde lies in its role as an intermediate in drug discovery. Researchers have explored its potential in developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. For instance, recent findings suggest that derivatives of this compound exhibit potent anti-proliferative activity against cancer cell lines, attributed to their ability to modulate key signaling pathways involved in cell growth and apoptosis.
In addition to its biological applications, 2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde has shown promise in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, particularly in the development of advanced materials for light-emitting diodes (LEDs) and photovoltaic devices. Recent studies have highlighted its ability to form stable charge transfer complexes with other organic semiconductors, enhancing device performance and efficiency.
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde typically involves multi-step organic reactions, often utilizing transition metal catalysts to achieve high yields and selectivity. Recent advancements in catalytic methods have enabled more efficient routes to this compound, reducing production costs and improving scalability. For example, researchers have reported the use of palladium-catalyzed cross-coupling reactions to construct the benzo[d]oxazole core with high precision.
The physical and chemical properties of CAS No. 1806340-41-9 have been extensively studied to understand its behavior under various conditions. Its solubility profile, thermal stability, and reactivity patterns have been characterized using advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and differential scanning calorimetry (DSC). These studies provide valuable insights into its suitability for different chemical processes and applications.
In conclusion, 2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde, with its unique structure and versatile properties, represents a valuable asset in modern chemistry. Its applications span across drug discovery, materials science, and organic synthesis, driven by continuous advancements in synthetic methodologies and computational modeling. As research progresses, this compound is expected to unlock new possibilities for developing innovative solutions across diverse industries.
1806340-41-9 (2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde) Related Products
- 1805927-05-2(3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine)
- 1183454-77-4(4-bromo-N-(4-hydroxyphenyl)methyl-N-methyl-1H-pyrrole-2-carboxamide)
- 40829-32-1(h-tyr-ile-oh)
- 2227777-42-4(4-bromo-3-(3R)-3-hydroxybutylbenzonitrile)
- 1807941-00-9((1S)-1-3-Fluoro-4-(1H-pyrazol-1-yl)phenylethan-1-amine Hydrochloride)
- 2227643-48-1(rac-(1R,3S)-2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)cyclopropan-1-amine)
- 863512-65-6(3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide)
- 1443286-95-0(5-Bromo-6-(3-fluoro-phenyl)-3H-pyrimidin-4-one)
- 2877675-08-4(N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide)
- 2228569-26-2(2,2-difluoro-3-(1H-indol-2-yl)propanoic acid)




